N-[(2-bromophenyl)methyl]cyclopropanamine
Overview
Description
N-[(2-bromophenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C10H12BrN. It is a cyclopropane derivative where the cyclopropane ring is substituted with an amine group and a bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Scientific Research Applications
Chemistry: N-[(2-bromophenyl)methyl]cyclopropanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to probe the mechanisms of enzyme action and receptor binding .
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromophenyl)methyl]cyclopropanamine typically involves the reaction of 2-bromobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[(2-bromophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products:
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include imines and nitriles.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-[(2-chlorophenyl)methyl]cyclopropanamine
- N-[(2-fluorophenyl)methyl]cyclopropanamine
- N-[(2-iodophenyl)methyl]cyclopropanamine
Comparison: N-[(2-bromophenyl)methyl]cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKDFWWYKALTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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